molecular formula C10H17ClN2O2S B13631915 4-(2-aminoethyl)-N,N-dimethylbenzene-1-sulfonamide hydrochloride

4-(2-aminoethyl)-N,N-dimethylbenzene-1-sulfonamide hydrochloride

Cat. No.: B13631915
M. Wt: 264.77 g/mol
InChI Key: OOCJHLKGPRQFML-UHFFFAOYSA-N
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Description

4-(2-aminoethyl)-N,N-dimethylbenzene-1-sulfonamide hydrochloride is a chemical compound known for its diverse applications in scientific research. It is a water-soluble, irreversible inhibitor of serine proteases, which include enzymes like chymotrypsin, kallikrein, plasmin, thrombin, and trypsin . This compound is often used in biochemical studies to prevent protein degradation during purification processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-aminoethyl)-N,N-dimethylbenzene-1-sulfonamide hydrochloride typically involves the reaction of 4-(2-aminoethyl)benzenesulfonyl fluoride with dimethylamine under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated as a hydrochloride salt to enhance its stability and solubility .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters such as temperature, pH, and concentration to ensure high yield and purity. The final product is often subjected to crystallization and drying to obtain a stable, pure compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4-(2-aminoethyl)-N,N-dimethylbenzene-1-sulfonamide hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(2-aminoethyl)-N,N-dimethylbenzene-1-sulfonamide hydrochloride is widely used in scientific research due to its ability to inhibit serine proteases. Some of its applications include:

Mechanism of Action

The compound exerts its effects by covalently modifying the hydroxyl group of serine residues in the active site of serine proteases. This modification leads to the irreversible inhibition of the enzyme, preventing it from catalyzing the hydrolysis of peptide bonds. The specificity of this compound is similar to that of other serine protease inhibitors, but it is more stable at low pH values .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its high stability in aqueous solutions and its ability to inhibit a broad range of serine proteases. This makes it a valuable tool in biochemical research and industrial applications .

Biological Activity

4-(2-aminoethyl)-N,N-dimethylbenzene-1-sulfonamide hydrochloride, commonly referred to as a sulfonamide compound, has garnered attention for its diverse biological activities, particularly as an enzyme inhibitor and potential therapeutic agent. This article delves into the compound's biological mechanisms, research findings, and implications for medicinal chemistry.

Chemical Structure and Properties

The compound features a sulfonamide group, which is known for its ability to mimic para-aminobenzoic acid (PABA), a substrate for bacterial enzymes involved in folic acid synthesis. This structural similarity allows it to exert antimicrobial effects by inhibiting these enzymes. The aminoethyl side chain enhances its interaction with biological targets, contributing to its biological activity.

The primary mechanism of action for this compound involves:

  • Inhibition of Carbonic Anhydrase : This enzyme is crucial for maintaining acid-base balance in biological systems. The compound's interaction with carbonic anhydrase can lead to alterations in cellular pH and influence various physiological processes .
  • Antibacterial Properties : Similar to other sulfonamides, it may exhibit antibacterial effects by interfering with bacterial folate synthesis pathways .

Enzyme Inhibition

Research indicates that this compound acts as an effective inhibitor of carbonic anhydrase, which is essential for bicarbonate transport and pH homeostasis within cells. This inhibition can lead to significant physiological changes, including alterations in cellular metabolism and potential therapeutic applications in conditions like glaucoma or metabolic acidosis .

Anticancer Activity

In vitro studies have demonstrated the compound's potential anticancer properties. For example, it was evaluated alongside other sulfonamides in cell culture assays where it exhibited cytotoxic effects against various cancer cell lines. The compound's IC50 values were determined through MTT assays, indicating the concentration required to inhibit cell growth by 50% .

Study on Anticancer Activity

A study published in MDPI evaluated various EA-sulfonamides, including this compound, against cancer cell lines. The results showed that the compound exhibited significant cytotoxicity with varying degrees of effectiveness across different cell types .

Anticonvulsant Activity

Another investigation explored the anticonvulsant properties of related sulfonamide compounds. While specific data on this compound was limited, structural analogs demonstrated effectiveness in animal models, suggesting potential avenues for further research into its anticonvulsant properties .

Comparative Analysis with Related Compounds

The following table summarizes key structural features and biological activities of compounds related to this compound:

Compound NameStructure FeaturesUnique Aspects
4-Amino-N,N-dimethylbenzene-1-sulfonamide Contains an amino group but lacks the aminoethyl chainMore potent against certain bacterial strains
4-(2-aminoethyl)benzenesulfonamide Similar sulfonamide structure without N,N-dimethylDifferent pharmacokinetic properties
4-(2-aminoethyl)-N-cyclopropylbenzene-1-sulfonamide Includes a cyclopropyl group instead of dimethylPotentially different biological activity profiles

This comparison highlights how slight modifications in chemical structure can lead to variations in biological activity and therapeutic potential.

Properties

Molecular Formula

C10H17ClN2O2S

Molecular Weight

264.77 g/mol

IUPAC Name

4-(2-aminoethyl)-N,N-dimethylbenzenesulfonamide;hydrochloride

InChI

InChI=1S/C10H16N2O2S.ClH/c1-12(2)15(13,14)10-5-3-9(4-6-10)7-8-11;/h3-6H,7-8,11H2,1-2H3;1H

InChI Key

OOCJHLKGPRQFML-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)CCN.Cl

Origin of Product

United States

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